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Compound of Interest

Compound Name: 1,3,5-tribenzyl-1,3,5-triazinane

Cat. No.: B052242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of
1,3,5-triazinane derivatives, a core scaffold in various pharmacologically active compounds.
Due to the limited availability of public crystallographic data for 1,3,5-tribenzyl-1,3,5-
triazinane, this document will use the closely related and structurally characterized N-(5-(4-
chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide as a representative example to illustrate the
principles of data presentation, experimental protocols, and analytical workflows.

Introduction to 1,3,5-Triazinane Derivatives

The 1,3,5-triazinane ring is a six-membered heterocycle containing alternating nitrogen and
carbon atoms. Derivatives of this scaffold are of significant interest in medicinal chemistry due
to their diverse biological activities. Understanding the three-dimensional structure of these
molecules at the atomic level through single-crystal X-ray diffraction is crucial for structure-
activity relationship (SAR) studies and rational drug design.

Crystallographic Data Presentation

The crystallographic data for a representative 1,3,5-triazinane derivative, N-(5-(4-
chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, is summarized below. This data provides
insights into the geometry and bonding of the triazinane ring system.

Table 1: Crystal Data and Structure Refinement Parameters
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Parameter Value
Empirical Formula C10H12CINsO2
Formula Weight 269.70
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c
Unit Cell Dimensions
a 8.085(2) A
b 12.029(4) A
c 12.553(4) A
a 90°
B 99.89(3)°
y 90°
Volume 1200.4(7) A3
z 4
Calculated Density 1.494 Mg/m3
Absorption Coefficient 0.354 mm~1
F(000) 560

Table 2: Selected Bond Lengths (A)
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Bond Length Bond Length
N(1)-C(1) 1.463(4) N(3)-C(2) 1.465(4)
N(1)-C(2) 1.468(4) N(4)-C(3) 1.328(4)
N(2)-C(1) 1.466(4) N(5)-N(4) 1.365(3)
N(2)-C(3) 1.341(4) O(1)-N(5) 1.238(3)
N(3)-C(1) 1.462(4) 0(2)-N(5) 1.232(3)

Table 3: Selected Bond Angles (°)

Atoms Angle Atoms Angle

C(1)-N(1)-C(2) 111.4(2) C(1)-N(3)-C(2) 111.5(2)
C(1)-N(2)-C(3) 116.3(2) C(3)-N(4)-N(5) 120.3(2)
N(1)-C(1)-N(2) 109.8(2) 0(2)-N(5)-0(1) 121.3(3)
N(1)-C(1)-N(3) 109.9(2) 0(2)-N(5)-N(4) 119.0(3)
N(3)-C(1)-N(2) 110.0(2) O(1)-N(5)-N(4) 119.7(3)
N(1)-C(2)-N(3) 110.1(2) N(2)-C(3)-N(4) 123.0(3)

Data for Tables 1, 2, and 3 is derived from the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-
triazinan-2-ylidene)nitramide.[1]

Experimental Protocols

The determination of a crystal structure, such as that of a 1,3,5-triazinane derivative, follows a
well-defined experimental workflow.

Synthesis and Crystallization

e Synthesis: The target 1,3,5-triazinane compound is synthesized according to established
organic chemistry protocols. For instance, 1,3,5-tribenzyl-1,3,5-triazinane can be
synthesized by reacting benzyl chloride with ammonia and formaldehyde.[2]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3431861.htm
https://www.benchchem.com/product/b052242?utm_src=pdf-body
https://www.researchgate.net/figure/Chemical-structures-of-target-1-3-5-triazine-derivatives-series-A-B-and-model_fig3_297480688
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Purification: The crude product is purified using techniques such as column chromatography
or recrystallization to achieve high purity, which is essential for growing high-quality single
crystals.

o Crystallization: Single crystals suitable for X-ray diffraction are grown. Common methods
include:

o Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to
evaporate slowly at room temperature.

o Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which
the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the
solubility and promotes crystal growth.

o Vapor Diffusion: A concentrated solution of the compound is placed in a small, open
container within a larger sealed vessel containing a more volatile solvent in which the
compound is less soluble. The vapor of the volatile solvent slowly diffuses into the
compound's solution, inducing crystallization.

X-ray Diffraction Data Collection

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal
vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the
crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms
in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This
pattern is recorded by a detector.

Structure Solution and Refinement

o Data Reduction: The collected diffraction data is processed to correct for experimental
factors and to obtain a set of unique reflection intensities.
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 Structure Solution: The initial positions of the atoms in the unit cell are determined from the
diffraction data using direct methods or Patterson methods.

» Structure Refinement: The initial atomic model is refined using a least-squares method. This
iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best
possible agreement between the observed and calculated diffraction patterns. The quality of
the final structure is assessed using metrics such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a
1,3,5-triazinane derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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